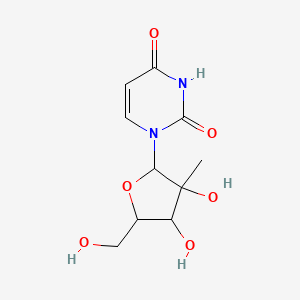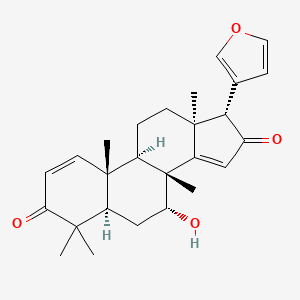
Inosamycin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Inosamycin B is a natural product found in Streptomyces hygroscopicus with data available.
Wissenschaftliche Forschungsanwendungen
Fosfomycin Resistance in Gram-Negative Bacteria
Inosamycin B, a structural analog of fosfomycin, is relevant in the study of antibiotic resistance. Research shows that fosfomycin resistance in Gram-negative bacteria is frequently due to the presence of fosA genes, which encode glutathione S-transferases. These enzymes deactivate fosfomycin by conjugating it with glutathione, thus contributing to drug resistance. This resistance mechanism has been extensively observed in various Gram-negative species, such as Klebsiella, Enterobacter, and Pseudomonas aeruginosa, posing challenges in treating infections with fosfomycin-like antibiotics (Ito et al., 2017).
FosA-Carrying Plasmids in E. coli and Klebsiella spp.
The spread of fosfomycin resistance is often mediated by fosA-carrying plasmids in bacteria like E. coli and Klebsiella spp. These plasmids contribute to high-level fosfomycin resistance and can coexist with other resistance genes. The presence of these plasmids in the Enterobacteriaceae family suggests the potential for rapid dissemination of fosfomycin resistance under increased antibiotic selection pressure (Biggel et al., 2021).
Fosfomycin Resistance in KPC-Producing Klebsiella pneumoniae
In China, KPC-producing Klebsiella pneumoniae strains show a high rate of fosfomycin resistance, primarily due to the dissemination of a clone carrying a fosA3-harboring plasmid. This resistance compromises the effectiveness of fosfomycin as a treatment option for infections caused by these bacteria (Jiang et al., 2015).
Fosfomycin Resistance Gene in Urinary Tract Infections
The prevalence of the fosfomycin resistance gene fosA3 is noted in E. coli strains derived from urinary tract infections. This resistance is often associated with other resistance genes like bla CTX-M, indicating a complex resistance profile and the need for monitoring its spread (Cao et al., 2016).
Clinical Outcomes with Fosfomycin Treatment
Research evaluating clinical outcomes with fosfomycin in treating urinary tract infections caused by E. coli and non-E. coli Enterobacteriaceae shows that despite recommendations against its use in non-E. coli pathogens, fosfomycin can yield favorable outcomes. This highlights the complex relationship between in vitro resistance and clinical response (Lee et al., 2018).
Fosfomycin Resistance Mechanisms in ESBL-Producing E. coli
Investigations into fosfomycin resistance among ESBL-producing E. coli strains revealed the predominant mechanism to be the presence of the fosA3 gene. This gene is often located on transferable plasmids, highlighting the role of horizontal gene transfer in the spread of resistance (Bi et al., 2017).
Eigenschaften
CAS-Nummer |
91465-52-0 |
|---|---|
Molekularformel |
C23H45N5O14 |
Molekulargewicht |
615.6 g/mol |
IUPAC-Name |
(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol |
InChI |
InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)40-18-5(26)1-6(30)12(31)20(18)42-23-17(36)19(9(4-29)39-23)41-22-11(28)16(35)14(33)8(3-25)38-22/h5-23,29-36H,1-4,24-28H2/t5-,6+,7+,8+,9+,10+,11+,12-,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-/m0/s1 |
InChI-Schlüssel |
HNBFTXDNUFWYJV-RTWISQNDSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CN)O)O)N)N |
SMILES |
C1C(C(C(C(C1O)O)OC2C(C(C(O2)CO)OC3C(C(C(C(O3)CN)O)O)N)O)OC4C(C(C(C(O4)CN)O)O)N)N |
Kanonische SMILES |
C1C(C(C(C(C1O)O)OC2C(C(C(O2)CO)OC3C(C(C(C(O3)CN)O)O)N)O)OC4C(C(C(C(O4)CN)O)O)N)N |
Synonyme |
BMY-28162 BMY-28163 BMY-28164 BMY-28165 Bu-2659 inosamycin A inosamycin B inosamycin C inosamycin D inosamycins |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






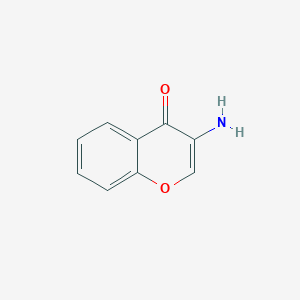
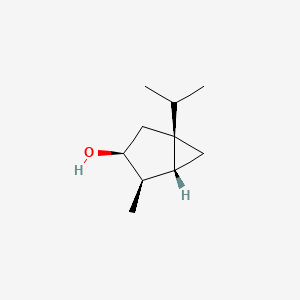

![[(1S,2R,4S,7R,8S,11R,12S,17R,19R)-7-(furan-3-yl)-1,8,12,16,16-pentamethyl-5,15-dioxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadec-13-en-19-yl] acetate](/img/structure/B1252903.png)
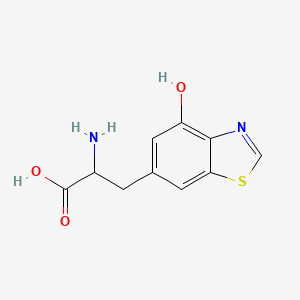
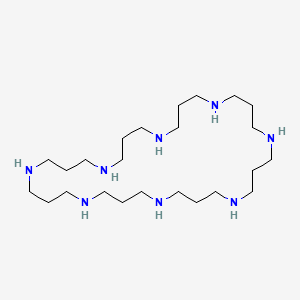

![2-[2-(4-Chlorophenyl)-5-(2-furyl)-4-oxazolyl]acetic acid](/img/structure/B1252912.png)

